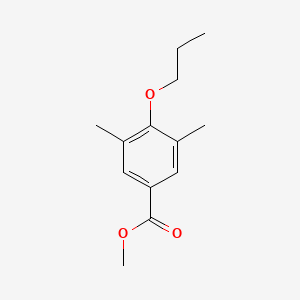
3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pentafluoroethylthio)bromobenzene (3-F4P) is an organic compound with a molecular formula of C8H5F7BrS. It is a colorless solid with a melting point of 87°C and a boiling point of 200°C. 3-F4P is a useful reagent in organic synthesis due to its ability to react with a variety of organic molecules. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% is not well understood. However, it is believed that the compound reacts with organic molecules through a nucleophilic substitution reaction. This reaction involves the substitution of a nucleophile, such as a halide, for a hydrogen atom in an organic molecule. The reaction is facilitated by the presence of a catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% are not well understood. However, it is known that the compound is toxic and can cause skin irritation. In addition, 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has been shown to be mutagenic in some studies, suggesting that it may have harmful effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in laboratory experiments is its high reactivity. This makes it a useful reagent for a variety of organic synthesis reactions. However, it is important to note that 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% is toxic and can cause skin irritation, so it should be handled with care. In addition, the compound is flammable and should be stored in a cool, dry place away from any sources of ignition.
Orientations Futures
Future research into 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% could focus on developing safer and more efficient methods of synthesis. In addition, further studies could be conducted to investigate the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in drug delivery, catalysis, and other fields. Finally, further studies could be conducted to investigate the potential uses of 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% as a fluorescent probe for biological applications.
Méthodes De Synthèse
3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% can be synthesized through a number of different methods. One of the most common methods involves the reaction of dibromobenzene and pentafluoroethylthiol in the presence of a catalyst. This reaction produces 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% in high yields and is relatively easy to perform. Other methods of synthesis include the reaction of bromine and pentafluoroethylthiol in the presence of a catalyst, the reaction of bromine and pentafluoroethylthiol in the presence of an acid, and the reaction of bromine and pentafluoroethylthiol in the presence of a base.
Applications De Recherche Scientifique
3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has a variety of applications in scientific research. It has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of novel materials for drug delivery and in the development of new catalysts for organic synthesis. In addition, 3-Fluoro-4-(pentafluoroethylthio)bromobenzene, 97% has been used in the synthesis of new fluorescent probes for biological applications.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6S/c9-4-1-2-6(5(10)3-4)16-8(14,15)7(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFNDPNOGWWHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pentafluoroethylthio)bromobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)



![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)



![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)


